N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 2,5-dimethoxyphenyl group at position 3, a methyl group at position 1, and a carboxamide-linked 5-acetylthiophen-2-yl ethyl chain at position 5. This compound’s structural complexity aligns with trends in medicinal chemistry, where pyrazole derivatives are explored for diverse biological activities .
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-13(25)20-8-6-15(29-20)9-10-22-21(26)18-12-17(23-24(18)2)16-11-14(27-3)5-7-19(16)28-4/h5-8,11-12H,9-10H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAKOXASJGFRNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC(=NN2C)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole core, which is known for its diverse biological activities. The presence of the acetylthiophene and dimethoxyphenyl substituents is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₃S |
| Molecular Weight | 306.38 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit key enzymes involved in cancer progression and inflammation, such as BRAF(V600E), EGFR, and Aurora-A kinase .
- Antioxidant Activity : The thiophene moiety contributes to the compound's ability to scavenge free radicals and reduce oxidative stress .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that certain pyrazoles can induce apoptosis in cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . The compound's structure suggests it may enhance the efficacy of standard chemotherapy agents like doxorubicin through synergistic effects .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored in various studies. Pyrazole derivatives are known for their antibacterial and antifungal activities, making them promising candidates for further development in treating infections .
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties. Pyrazoles have been reported to modulate inflammatory pathways, potentially reducing the severity of conditions such as arthritis and other inflammatory diseases .
Case Studies and Research Findings
- Antitumor Activity : A study involving various pyrazole derivatives found that specific substitutions on the pyrazole ring could significantly enhance cytotoxicity against cancer cells. The results indicated that compounds with electron-withdrawing groups exhibited better activity compared to those with electron-donating groups .
- Synergistic Effects with Chemotherapy : Research has shown that combining pyrazole derivatives with established chemotherapeutics can lead to improved outcomes in resistant cancer cell lines . This highlights the potential for developing combination therapies.
- Antioxidant Studies : Investigations into the antioxidant capacity of similar compounds revealed that they could protect cellular components from oxidative damage, suggesting a protective role in various disease states .
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has potential applications in medicinal chemistry and materials science because of its structural features and reactivity. The compound is characterized by a unique combination of functional groups, including a pyrazole ring and a thiophene moiety. The specific arrangement of its functional groups and rings may give it distinct chemical reactivity and biological activity.
Potential Applications
- Medicinal Chemistry The compound has potential biological activities, particularly in antimicrobial and anticancer research. Thiophene derivatives, including this compound, have been studied for their anti-inflammatory properties and ability to inhibit certain cancer cell lines. Compounds with similar structures can act as effective inhibitors of various biological pathways, making this compound a candidate for further pharmacological studies.
- Materials Science The compound is notable for its potential applications in materials science due to its interesting structural features and reactivity.
Synthesis
The synthesis of this compound typically involves several key steps:
- The formation of the pyrazole ring
- The introduction of the thiophene moiety
- The attachment of the dimethoxyphenyl group
This multi-step synthetic route allows for the creation of the target molecule with specific functional groups tailored for desired activities.
Reactions
This compound can undergo various chemical transformations:
- Oxidation
- Substitution
Common reagents used in these reactions include hydrogen peroxide for oxidation and halogenating agents for substitution reactions.
Interactions with biological targets
Studies on the interactions of this compound with biological targets are crucial. Preliminary data suggest that this compound may interact with specific enzymes or receptors involved in inflammatory pathways or cancer progression. Further research is needed to elucidate these interactions and their implications for therapeutic applications.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Suprofen | Thiophene ring | Nonsteroidal anti-inflammatory drug |
| Celecoxib | Pyrazole derivative | Anti-inflammatory agent |
| Rimonabant | Pyrazole derivative | Cannabinoid receptor antagonist |
| Articaine | Thiophene structure | Dental anesthetic |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Pyrazole vs. Triazole/Thiazole Derivatives
- Triazole Hybrids (): Compounds like N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides combine pyrazole and triazole rings.
- Thiazole Derivatives (): Thiazole-containing analogs (e.g., (E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-(phenyldiazenyl)thiazol-5-yl)pyridin-2-yl)propanamide) prioritize planar aromatic systems for target engagement, contrasting with the pyrazole’s non-planar geometry. Thiazoles may confer greater metabolic resistance but reduce solubility .
Substituent Effects
2,5-Dimethoxyphenyl Group
- Common Pharmacophore : The 2,5-dimethoxyphenyl group is recurrent in analogs (e.g., ). This substituent’s electron-donating methoxy groups enhance solubility in polar solvents and stabilize charge-transfer interactions. For instance, in , this group contributes to a molecular weight of 449.5 g/mol, compared to the target compound’s estimated ~450–470 g/mol range .
- Fluorine Substitution (): Fluorine at the 4-position of phenyl rings (e.g., in (E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-(phenyldiazenyl)thiazol-5-yl)pyridin-2-yl)propanamide) increases electronegativity and bioavailability, contrasting with the target’s non-halogenated system .
Thiophene/Acetylthiophene Variations
- 5-Chlorothiophene () : The compound 3-(5-chlorothiophen-2-yl)-N′-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide replaces the acetylthiophene with a chlorothiophene and hydrazide group. The chlorine atom increases hydrophobicity, while the hydrazide may reduce stability under acidic conditions compared to the target’s carboxamide .
- Benzothiazole Analogs () : N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide substitutes pyrazole with benzothiazole, a larger aromatic system. Benzothiazoles often improve fluorescence properties but may complicate synthesis .
Physicochemical Properties
*Estimated based on molecular formulas.
Q & A
Basic Questions
Q. What are the established synthetic routes for N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, and what key reaction conditions influence yield?
- Synthesis Strategy : The compound’s pyrazole core can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydrazines (e.g., phenylhydrazine), followed by functionalization of the thiophene and dimethoxyphenyl groups. The 5-acetylthiophen-2-yl moiety is typically introduced via nucleophilic substitution or Suzuki coupling .
- Critical Conditions : Use of polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) enhances alkylation efficiency for the ethyl-thiophene side chain. Temperature control during heterocyclic ring formation (e.g., 90°C under reflux) minimizes side reactions .
- Yield Optimization : Purification via recrystallization (e.g., DMSO/water mixtures) and chromatographic techniques (TLC, HPLC) ensures >95% purity. Yields are sensitive to stoichiometric ratios of intermediates like RCH₂Cl (1.1 mmol per 1 mmol pyrazole precursor) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- 1H NMR and IR Spectrometry : Confirm regiochemistry of the pyrazole ring (e.g., methyl group at position 1) and carboxamide linkage. Peaks at δ 2.5–3.0 ppm (thiophene ethyl chain) and 1600–1650 cm⁻¹ (C=O stretch) are diagnostic .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ for C₂₂H₂₄N₃O₄S: ~450.15 Da). Fragmentation patterns distinguish between isomeric byproducts .
- Elemental Analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values confirm purity .
Advanced Questions
Q. How can researchers optimize the heterocyclic alkylation step in the synthesis of this compound to improve synthetic efficiency?
- Reagent Selection : Substitute traditional alkylating agents (e.g., RCH₂Cl) with more reactive electrophiles (e.g., RCH₂Br) to reduce reaction time. Catalytic iodide (KI) can enhance leaving-group displacement .
- Solvent Effects : Replace DMF with dimethylacetamide (DMA) to stabilize transition states in SN2 mechanisms, improving regioselectivity for the ethyl-thiophene side chain .
- Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation. Adjust pH (8–9) during precipitation to minimize hydrolysis of the carboxamide group .
Q. What strategies resolve discrepancies in biological activity data between in vitro assays and computational models for this compound?
- Data Normalization : Account for solvent effects (e.g., DMSO concentration >0.1% can artificially suppress activity). Validate computational models (e.g., PASS Online®) against experimental IC₅₀ values from dose-response curves .
- Membrane Permeability : Adjust logP calculations (e.g., using Molinspiration) to reflect the compound’s dimethoxyphenyl group, which may enhance lipid bilayer penetration compared to in silico predictions .
- Metabolite Interference : Conduct LC-MS/MS to identify degradation products (e.g., acetylthiophene hydrolysis) that may skew in vitro results .
Q. How should researchers design molecular docking studies to predict the binding affinity of this compound to target proteins?
- Protein Preparation : Use cryo-EM or X-ray structures (PDB) of homologous receptors (e.g., COX-2 or kinase domains). Optimize protonation states of active-site residues (e.g., histidine tautomers) .
- Ligand Flexibility : Apply semi-empirical quantum mechanics (e.g., PM6) to model conformational changes in the pyrazole-carboxamide backbone during binding .
- Validation Metrics : Compare docking scores (e.g., AutoDock Vina) with experimental ΔG values from isothermal titration calorimetry (ITC). RMSD thresholds <2.0 Å ensure pose reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
